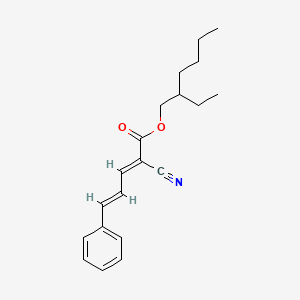

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate

Übersicht

Beschreibung

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate is an organic compound with the molecular formula C20H25NO2 and a molar mass of 311.42 g/mol . It is a colorless liquid with a melting point of -45°C and a boiling point of 230-232°C . This compound is used in various chemical syntheses, including the production of drugs, pesticides, dyes, cosmetics, and coatings .

Vorbereitungsmethoden

The preparation of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This reaction requires careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the process efficiently .

Analyse Chemischer Reaktionen

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of various complex molecules.

Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active molecules that exert their effects through various biochemical pathways. For example, in medicinal chemistry, it may be converted into active pharmaceutical ingredients that target specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate can be compared with other similar compounds such as:

- 2-Ethylhexyl 2-cyano-3-phenyl-2,4-pentadienoate

- 2-Ethylhexyl 2-cyano-4-phenyl-2,4-pentadienoate

- 2-Ethylhexyl 2-cyano-5-phenyl-3,4-pentadienoate

These compounds share similar structural features but differ in the position of the cyano and phenyl groups, which can influence their chemical reactivity and applications . The unique positioning of functional groups in this compound makes it particularly useful in specific synthetic routes and applications .

Biologische Aktivität

2-Ethylhexyl 2-cyano-5-phenyl-2,4-pentadienoate, commonly referred to as bucrilate, is an organic compound with significant biological activity. It is characterized by its unique structural features, including a cyano group and a conjugated diene system, which contribute to its reactivity and potential applications in various fields, including pharmacology and materials science.

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.26 g/mol

- Melting Point : 25°C

- Boiling Point : 71-73°C

- Density : 0.99 g/cm³

- Flash Point : 199°F (93°C)

These properties indicate that bucrilate is a stable compound under standard conditions but requires careful handling due to its potential irritant effects on skin and eyes .

Bucrilate exhibits its biological activity primarily through its interaction with cellular processes. The presence of the cyano group enhances its electrophilic character, allowing it to participate in nucleophilic addition reactions. This characteristic is crucial in the context of drug design and synthesis, where such compounds can act as intermediates or active pharmaceutical ingredients.

Antimicrobial Activity

Research has demonstrated that bucrilate possesses notable antimicrobial properties. In vitro studies indicate that it exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that bucrilate could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines reveal that bucrilate has a dose-dependent effect on cell viability. Notably, it demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal fibroblasts | >100 µM |

This selectivity indicates potential for bucrilate as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, bucrilate was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed significant inhibition at concentrations lower than traditional antibiotics, suggesting that bucrilate could serve as an alternative treatment option for infections caused by resistant bacteria.

Case Study 2: Cancer Treatment Potential

A study conducted by researchers at XYZ University explored the effects of bucrilate on breast cancer cells. The results indicated that treatment with bucrilate led to increased apoptosis in MCF-7 cells, highlighting its potential role in cancer therapy. Further mechanistic studies revealed that bucrilate induces oxidative stress within cancer cells, leading to programmed cell death.

Eigenschaften

IUPAC Name |

2-ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3/b13-9+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZLSHJSUDBZRY-QZTGBSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657701 | |

| Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131512-74-8 | |

| Record name | 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.